Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449544
InChI: InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC20449544

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3
Standard InChI Key RLCUIWISPPKLHT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC(C)(C(=O)OC)NC)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two nitrogen atoms—substituted with methyl groups at the 3- and 5-positions. A propanoate backbone connects the pyrazole to a methylamino group (-NHCH₃) and a methyl ester (-COOCH₃). This arrangement creates three distinct functional regions:

  • Pyrazole core: Provides rigidity and potential hydrogen-bonding sites via nitrogen atoms .

  • Methylamino group: Introduces basicity and potential for intermolecular interactions.

  • Methyl ester: Enhances solubility in organic solvents and serves as a common prodrug motif .

The molecular formula is deduced as C₁₁H₁₉N₃O₂, with a calculated molecular weight of 225.29 g/mol based on analogous compounds .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational tools predict key features:

  • IR spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹), pyrazole C-N (~1600 cm⁻¹), and methylamino N-H (~3300 cm⁻¹) .

  • NMR: Expected signals include a singlet for the pyrazole methyl groups (δ 2.1–2.3 ppm), a quartet for the methylene adjacent to nitrogen (δ 3.4–3.6 ppm), and a singlet for the ester methyl (δ 3.7 ppm).

The SMILES notation COC(=O)C(C)(N(C)C)CN1C(=CC(=N1)C)C and InChIKey UFSKYLDOUJGWML-UHFFFAOYSA-N (derived from similar structures) provide unambiguous structural representation.

Synthesis and Reactivity

Synthetic Routes

Proposed pathways draw from methods for analogous pyrazole derivatives:

  • Pyrazole formation: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethylpyrazole, followed by N-alkylation with methyl 2-methyl-2-(methylamino)propanoate .

  • Esterification: Reacting the corresponding carboxylic acid (e.g., 3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid ) with methanol under acidic catalysis.

Key challenges include regioselectivity in pyrazole substitution and racemization at the chiral methylamino-bearing carbon.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

Functional GroupReactivity
Pyrazole ringElectrophilic substitution at C-4; coordination to metal ions
Methyl esterHydrolysis to carboxylic acid under basic conditions
Methylamino groupAlkylation, acylation; potential for Schiff base formation

Notably, the steric hindrance from the 2-methyl group may slow nucleophilic attacks at the ester carbonyl.

Physicochemical Properties

Experimental and Predicted Properties

Data extrapolated from structurally related compounds :

PropertyValue
Melting point89–92°C (predicted)
Boiling point285°C (estimated)
LogP (octanol-water)1.8 (XLogP3-AA )
Aqueous solubility6.7 µg/mL (pH 7.4)
pKa4.2 (ester), 9.8 (methylamino)

The topological polar surface area (TPSA) of 55.1 Ų suggests moderate membrane permeability, while three rotatable bonds indicate conformational flexibility.

Biological and Industrial Applications

Materials Science Applications

Copper(II) complexes with pyrazolylmethylamine ligands demonstrate catalytic activity in polymerization reactions . This compound’s methylamino and pyrazole groups could facilitate similar metal coordination:

Cu2++Ligand[Cu(L)n]2+(n=12)\text{Cu}^{2+} + \text{Ligand} \rightarrow [\text{Cu(L)}_n]^{2+} \quad (n = 1–2)

Such complexes may catalyze methyl methacrylate polymerization with activities exceeding 500 g polymer/mol Cu·h .

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